4"-O-Acetylastilbin
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Overview
Description
4"-O-Acetylastilbin is a naturally occurring compound derived from the acetylation of astilbin, a benzofuran flavonoid. Its molecular formula is C23H24O11, and it has a relative molecular mass of 472.44 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4"-O-Acetylastilbin typically involves the acetylation of astilbin. This process can be carried out under alkaline or strongly acidic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using astilbin as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4"-O-Acetylastilbin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
4"-O-Acetylastilbin has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 4"-O-Acetylastilbin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The compound may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
4"-O-Acetylastilbin can be compared with other acetylated flavonoids, such as:
4"-O-Methylastilbin: Similar in structure but with a methyl group instead of an acetyl group.
Astilbin: The parent compound without the acetyl modification.
4"-O-Acetylquercetin: Another acetylated flavonoid with similar properties .
Uniqueness: this compound is unique due to its specific acetylation at the 4" position, which may confer distinct biological and chemical properties compared to its non-acetylated or differently acetylated counterparts.
Properties
Molecular Formula |
C23H24O12 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C23H24O12/c1-8-20(33-9(2)24)18(30)19(31)23(32-8)35-22-17(29)16-14(28)6-11(25)7-15(16)34-21(22)10-3-4-12(26)13(27)5-10/h3-8,18-23,25-28,30-31H,1-2H3/t8-,18-,19+,20-,21+,22-,23-/m0/s1 |
InChI Key |
ZAFYNBZYABCDCS-ISDRKOKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)OC(=O)C |
Origin of Product |
United States |
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